molecular formula C11H11N3O3 B1414797 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1038240-97-9

1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1414797
CAS No.: 1038240-97-9
M. Wt: 233.22 g/mol
InChI Key: DRZZKAKDYYACKF-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Triazole Core:

  • Introduction of the Methoxy Group: The methoxy group (-OCH3) is introduced through a nucleophilic substitution reaction.

  • Introduction of the Methyl Group: The methyl group (-CH3) is introduced through a Friedel-Crafts alkylation reaction.

  • Carboxylation: The carboxylic acid group (-COOH) is introduced through a carboxylation reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halides and strong acids.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, such as aldehydes and ketones.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is similar to other triazole derivatives, such as 1-(2-hydroxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and this compound methyl ester. it is unique in its specific substitution pattern and functional groups, which contribute to its distinct chemical properties and biological activities.

Comparison with Similar Compounds

  • 1-(2-hydroxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

  • 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid methyl ester

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Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7-3-4-10(17-2)9(5-7)14-6-8(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZZKAKDYYACKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
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1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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